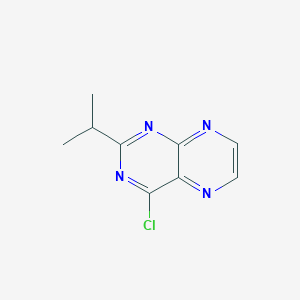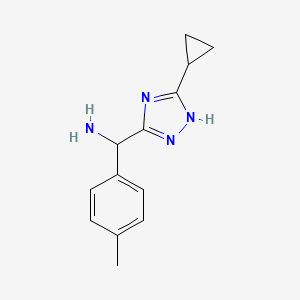
(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with p-tolyl isocyanate, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being explored as a candidate for the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their performance and durability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine
- 5-Cyclopropyl-1,2,4-triazol-3-ylamine
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- 1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride
- 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Uniqueness
(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine is unique due to its specific substitution pattern on the triazole ring. The presence of both cyclopropyl and p-tolyl groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C13H16N4 |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C13H16N4/c1-8-2-4-9(5-3-8)11(14)13-15-12(16-17-13)10-6-7-10/h2-5,10-11H,6-7,14H2,1H3,(H,15,16,17) |
Clé InChI |
LPWRYHGMTDCUDU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=NNC(=N2)C3CC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


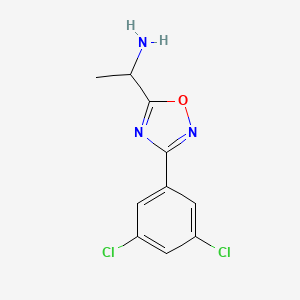

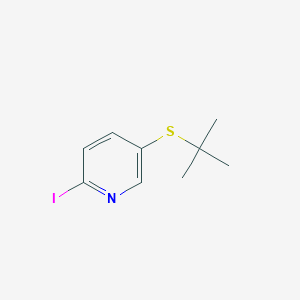
![2,3-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802066.png)


![6-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11802076.png)
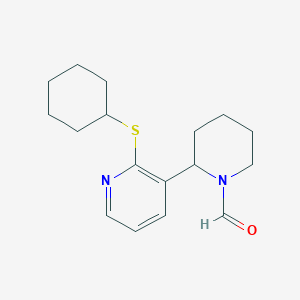


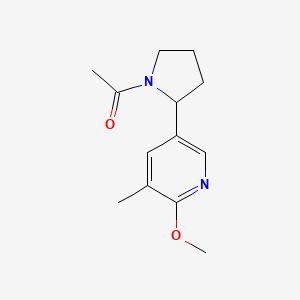
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11802108.png)

